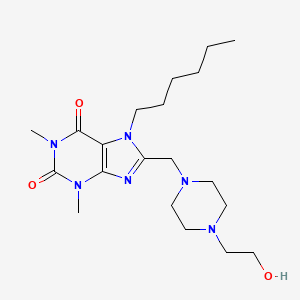

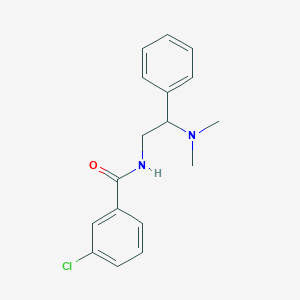

ethyl 2-((3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule. It contains a chromene ring, which is a common structure in many organic compounds, particularly in bioactive molecules . The molecule also contains a methoxyphenyl group, which is a common substituent in many organic compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions. For example, a related compound, (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate, was synthesized using a linker mode approach under reflux condition .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the chromene ring and the methoxyphenyl group. Unfortunately, specific structural data for this compound was not found .Aplicaciones Científicas De Investigación

Antioxidative and Anti-inflammatory Properties

Research on derivatives of 2H-chromen, closely related to ethyl 2-((3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate, reveals significant antioxidative and anti-inflammatory activities. A study by Makkar and Chakraborty (2018) on a highly oxygenated 2H-chromen derivative from the red seaweed Gracilaria opuntia demonstrated potent antioxidative and anti-inflammatory properties, surpassing those of synthetic non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin and ibuprofen in terms of safety and effectiveness. The compound showed strong cyclooxygenase and 5-lipoxygenase inhibitory activities, indicating its potential as a safer alternative to conventional anti-inflammatory drugs. The antioxidative activity was significantly higher compared to α-tocopherol, suggesting its utility in combating oxidative stress (Makkar & Chakraborty, 2018).

Antibacterial Activity

Parameshwarappa et al. (2009) synthesized thiazole substituted coumarins starting from ethyl 2-(4-methyl-2-oxo-2H-chromone-7-yloxy)acetate and tested their antibacterial and antifungal activities. The innovative compounds displayed promising antibacterial effects, highlighting the potential of this compound derivatives in developing new antimicrobial agents (Parameshwarappa et al., 2009).

Structural Characterization and Molecular Interactions

Jyothi et al. (2017) focused on the synthesis, characterization, and crystal structure analysis of ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate. The study detailed the crystal structure, revealing intermolecular interactions that contribute to the stability of the compound. This research provides essential insights into the molecular architecture of chromen derivatives, which can be foundational for designing compounds with specific biological activities (Jyothi et al., 2017).

Synthesis and Application in Antimicrobial Agents

Behrami and Dobroshi (2019) reported the synthesis of new 4-hydroxy-chromen-2-one derivatives and evaluated their antibacterial activity. The synthesized compounds demonstrated high bacteriostatic and bactericidal activities, emphasizing the role of chromen derivatives in developing potent antimicrobial agents. This study further supports the relevance of this compound and its derivatives in pharmaceutical research focused on combating bacterial infections (Behrami & Dobroshi, 2019).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, affecting a broad range of biochemical pathways .

Result of Action

Compounds with similar structures have been found to exhibit a wide range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

ethyl 2-[3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-3-24-19(21)12-25-15-8-9-16-18(10-15)26-11-17(20(16)22)13-4-6-14(23-2)7-5-13/h4-11H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGKQVSQXNYWTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate](/img/structure/B2921957.png)

![methyl 2-butyramido-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2921959.png)

![N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B2921961.png)

![4-ethoxy-3-fluoro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2921966.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2921967.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinolin-2-yl)methanone](/img/structure/B2921971.png)

![2-[2-(1H-imidazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2921975.png)